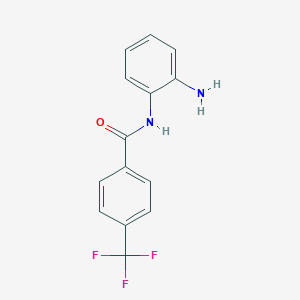![molecular formula C17H33N3S B395027 8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B395027.png)
8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[45]decane-3-thione is a chemical compound with the molecular formula C17H33N3S It is part of the triazaspirodecane family, which is known for its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione typically involves the reaction of appropriate amines with carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the triazaspirodecane ring structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazaspirodecane derivatives.
Aplicaciones Científicas De Investigación
8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazaspiro[4.5]decane-3-thione, 2-(3-methylbutyl): This compound shares a similar core structure but differs in the substituents attached to the spirocyclic ring.
Other Triazaspirodecane Derivatives: Various derivatives with different substituents exhibit unique properties and applications.
Uniqueness
8-(2-Methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[45]decane-3-thione is unique due to its specific substituents, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H33N3S |
|---|---|
Peso molecular |
311.5g/mol |
Nombre IUPAC |
8-(2-methylbutan-2-yl)-2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C17H33N3S/c1-6-16(4,5)14-7-10-17(11-8-14)18-15(21)20(19-17)12-9-13(2)3/h13-14,19H,6-12H2,1-5H3,(H,18,21) |
Clave InChI |
QOIURHIDGGINBO-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2(CC1)NC(=S)N(N2)CCC(C)C |
SMILES isomérico |
CCC(C)(C)C1CCC2(CC1)NN(C(=N2)S)CCC(C)C |
SMILES canónico |
CCC(C)(C)C1CCC2(CC1)NC(=S)N(N2)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isopropyl 3-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B394946.png)
![methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B394951.png)
![5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B394952.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B394954.png)
![methyl 2-({[(1-phenyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B394955.png)
![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}quinazoline](/img/structure/B394957.png)
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B394958.png)
![1-{4-[2-(1H-benzimidazol-1-yl)ethoxy]phenyl}ethanone](/img/structure/B394959.png)
![1-(Phenylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B394961.png)
![3-amino-4-(methoxymethyl)-6-methyl-N,N-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B394963.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-triazenylidene][bis(diethylamino)]phosphoranyl}-N,N-diethylamine](/img/structure/B394964.png)
phenylphosphoranyl]-N,N-diethylamine](/img/structure/B394965.png)
![N-{bis(diethylamino)[3-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-triazenylidene]phosphoranyl}-N,N-diethylamine](/img/structure/B394966.png)

